4-(3-Hydroxy-2-methyl-4-oxopyridin-1-yl)butanoic acid;hydrochloride
Description
4-(3-Hydroxy-2-methyl-4-oxopyridin-1-yl)butanoic acid;hydrochloride is a chemical compound known for its unique structure and properties It is characterized by the presence of a pyridinone ring, which is a key feature in many biologically active molecules
Properties
CAS No. |
143573-06-2 |
|---|---|
Molecular Formula |
C10H14ClNO4 |
Molecular Weight |
247.67 g/mol |
IUPAC Name |
4-(3-hydroxy-2-methyl-4-oxopyridin-1-yl)butanoic acid;hydrochloride |
InChI |
InChI=1S/C10H13NO4.ClH/c1-7-10(15)8(12)4-6-11(7)5-2-3-9(13)14;/h4,6,15H,2-3,5H2,1H3,(H,13,14);1H |
InChI Key |
PYRGQGNAGZYYPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C=CN1CCCC(=O)O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxy-2-methyl-4-oxopyridin-1-yl)butanoic acid;hydrochloride typically involves the reaction of 3-hydroxy-2-methyl-4-pyridone with butanoic acid under specific conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The hydrochloride salt form is obtained by treating the free acid with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
3.1. Acid-Base Reactions
4-(3-Hydroxy-2-methyl-4-oxopyridin-1-yl)butanoic acid hydrochloride can participate in acid-base reactions due to its carboxylic acid group. This group can donate a proton (H+), making it a weak acid.
3.2. Metal Complexation
The compound can form complexes with metal ions due to its hydroxyl and carboxylate groups, which act as ligands. For example, it can form complexes with zinc (Zn2+) or copper (Cu2+), similar to other 3-hydroxy-4-pyridinones .
| Metal Ion | Complex Formation | Stability Constant |
|---|---|---|
| Zn2+ | ZnL2+ | High |
| Cu2+ | CuL2+ | High |
3.3. Hydrolysis
In aqueous solutions, the hydrochloride salt can undergo hydrolysis, releasing hydrochloric acid and forming the corresponding carboxylic acid.
Biological Activities
Preliminary studies suggest that 4-(3-Hydroxy-2-methyl-4-oxopyridin-1-yl)butanoic acid hydrochloride may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. Its unique structure contributes to distinct biological activities not fully replicated by similar compounds.
| Biological Activity | Description |
|---|---|
| Anti-inflammatory | Inhibits pro-inflammatory cytokines |
| Neuroprotective | Potential neuroprotective effects due to its pyridine structure |
Scientific Research Applications
Antiviral Activity
Recent studies have indicated that 4-(3-Hydroxy-2-methyl-4-oxopyridin-1-yl)butanoic acid; hydrochloride exhibits antiviral properties. Research published in 2023 explored its efficacy against various viral infections, demonstrating that the compound can inhibit viral replication in cell culture models. The mechanism appears to involve interference with viral entry and replication processes, making it a candidate for further development as an antiviral agent .
Neuroprotective Effects
The compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases. A study highlighted its ability to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in conditions such as Alzheimer's disease and Parkinson's disease. The neuroprotective effects were attributed to the compound's antioxidant properties and its role in modulating neuroinflammatory pathways .
Anti-inflammatory Properties
Another significant application of this compound is its anti-inflammatory potential. Research has documented its effectiveness in reducing pro-inflammatory cytokines in vitro and in vivo, suggesting that it may be beneficial in treating inflammatory diseases such as arthritis or inflammatory bowel disease. This activity is believed to be mediated through the inhibition of key signaling pathways involved in inflammation .
Case Study 1: Antiviral Efficacy
In a controlled laboratory setting, researchers treated human cell lines infected with influenza virus using varying concentrations of 4-(3-Hydroxy-2-methyl-4-oxopyridin-1-yl)butanoic acid; hydrochloride. Results indicated a dose-dependent reduction in viral load, with a maximum inhibition observed at higher concentrations (100 µM). The study concluded that the compound could serve as a lead for developing new antiviral therapies .
Case Study 2: Neuroprotection in Animal Models
A recent animal study assessed the neuroprotective effects of the compound in mice subjected to induced oxidative stress. Mice treated with the compound showed significantly reduced markers of neuronal damage compared to control groups. Behavioral assessments also indicated improved cognitive function post-treatment, reinforcing the potential therapeutic use of this compound in neurodegenerative conditions .
Mechanism of Action
The mechanism of action of 4-(3-Hydroxy-2-methyl-4-oxopyridin-1-yl)butanoic acid;hydrochloride involves its interaction with specific molecular targets. The pyridinone ring can bind to metal ions, which may play a role in its biological activity. The compound may also interact with enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Hydroxy-2-methyl-4-oxopyridin-1-yl)methylbenzoic acid
- 3-Hydroxy-4-oxo-2-methyl-4H-pyridin-1-yl derivatives
Uniqueness
What sets 4-(3-Hydroxy-2-methyl-4-oxopyridin-1-yl)butanoic acid;hydrochloride apart from similar compounds is its specific structure, which imparts unique chemical and biological properties. Its ability to form stable complexes with metal ions and its potential therapeutic applications make it a compound of significant interest in scientific research.
Biological Activity
4-(3-Hydroxy-2-methyl-4-oxopyridin-1-yl)butanoic acid; hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article presents an overview of its biological activity, including synthesis, structural characteristics, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 239.68 g/mol. It is characterized by a pyridine ring with hydroxyl and butanoic acid functional groups, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C10H14ClNO4 |
| Molecular Weight | 239.68 g/mol |
| LogP | 0.5 |
| PSA | 79.53 Ų |
Synthesis
Recent studies have reported various synthetic routes for producing this compound, often involving the use of deferiprone analogues as precursors. The synthesis typically includes steps such as acylation and cyclization, followed by purification processes like crystallization or chromatography .
Antibacterial Properties
Research has indicated that 4-(3-hydroxy-2-methyl-4-oxopyridin-1-yl)butanoic acid exhibits significant antibacterial activity against Gram-negative bacteria. Its mechanism of action appears to involve inhibition of key enzymes, specifically LpxC, which is crucial for bacterial cell wall biosynthesis. Inhibition studies have shown that this compound can effectively reduce bacterial growth rates, suggesting its potential as a therapeutic agent .
Antitumor Activity
In addition to its antibacterial properties, this compound has been explored for its antitumor effects. Preliminary studies indicate that it may selectively inhibit cancer cell proliferation in p53-deficient tumors by modulating signaling pathways associated with cell survival and apoptosis . The structure-activity relationship (SAR) analyses have provided insights into how modifications to the pyridine ring influence potency and selectivity.
Case Studies
- Inhibition of LpxC : A study demonstrated that analogs of this compound showed prolonged residence times on the Pseudomonas aeruginosa LpxC enzyme, correlating with enhanced post-antibiotic effects (PAE). The findings suggest that structural modifications can lead to compounds with improved therapeutic profiles .
- Antitumor Efficacy : Another study focused on the compound's ability to induce apoptosis in cancer cell lines. Results indicated that treatment with this compound resulted in increased levels of apoptotic markers and decreased cell viability, highlighting its potential as an anticancer agent .
Structural Insights
The solid-state behavior of 4-(3-hydroxy-2-methyl-4-oxopyridin-1-yl)butanoic acid is influenced by hydrogen bonding interactions and the formation of zwitterionic forms under certain conditions. X-ray crystallography has revealed that these interactions play a critical role in determining the compound's stability and biological activity .
Q & A
Basic: What are the optimal conditions for synthesizing 4-(3-Hydroxy-2-methyl-4-oxopyridin-1-yl)butanoic acid hydrochloride to maximize yield and purity?
Methodological Answer:
The synthesis of hydrochloride salts typically involves acidification of the free base using HCl in a suitable solvent. For example, in a related procedure (EP 4 374 877 A2), hydrochloric acid in dioxane was added to a precursor, followed by stirring at room temperature and reduced-pressure concentration to isolate the hydrochloride salt with 100% yield . For the target compound, a similar approach could be adopted:
Acidification : Use a stoichiometric amount of HCl (gaseous or in dioxane/ether) to protonate the pyridinone nitrogen.
Solvent Choice : Polar aprotic solvents (e.g., DMSO, DMF) may stabilize intermediates during cyclization.
Workup : Precipitation or crystallization in cold ethanol/ether mixtures can enhance purity.
Critical Parameters :
- Control pH to avoid over-acidification, which may degrade the pyridinone ring.
- Monitor reaction progress via TLC or HPLC to optimize reaction time.
Basic: How can NMR spectroscopy confirm the structure and purity of this compound?
Methodological Answer:
1H-NMR is critical for verifying the pyridinone ring and butanoic acid chain. Key spectral features to validate include:
- Pyridinone Ring : A deshielded proton at δ ~6.5–7.5 ppm (C-H adjacent to carbonyl groups).
- Methyl Group : A singlet near δ 2.1–2.5 ppm for the 2-methyl substituent.
- Hydroxy and Carboxylic Protons : Broad signals for -OH (δ ~5–6 ppm) and -COOH (δ ~12 ppm), though these may exchange in DMSO-d6.
Reference the NMR data in EP 4 374 877 A2, where a related hydrochloride salt showed distinct methyl (δ 1.02) and aromatic proton signals . For purity, integrate peaks to detect impurities (<5% area).
Advanced: What strategies resolve discrepancies in spectroscopic data during characterization?
Methodological Answer:
Contradictions in NMR/IR/MS data often arise from tautomerism, residual solvents, or salt dissociation. Strategies include:
Tautomer Analysis : Use variable-temperature NMR to observe dynamic equilibria (e.g., keto-enol tautomerism in the pyridinone ring).
Counterion Verification : Conduct ion chromatography or elemental analysis to confirm HCl stoichiometry.
Advanced Techniques :
- 2D NMR (HSQC, HMBC) : Assign ambiguous proton-carbon correlations.
- X-ray Crystallography : Resolve structural ambiguities, as seen in PubChem data for similar pyridine derivatives .
Case Example : If the carboxylic acid proton is absent in D2O-swapped NMR, confirm salt formation via FT-IR (broad -OH stretch at ~2500–3000 cm⁻¹).
Advanced: What methodologies assess the compound’s stability under different storage conditions?
Methodological Answer:
Stability studies should evaluate:
Thermal Stability : Use TGA/DSC to monitor decomposition temperatures.
Hygroscopicity : Store samples at 25°C/60% RH and 40°C/75% RH, comparing mass changes (as per ICH guidelines).
Light Sensitivity : Expose to UV-Vis light (ICH Q1B) and track degradation via HPLC.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
